N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide
Description
N-[(5-Phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide is a synthetic small molecule featuring a xanthene carboxamide core linked to a 5-phenyl-1,2-oxazole (isoxazole) moiety via a methylene bridge. The xanthene scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the 1,2-oxazole ring contributes to hydrogen bonding and dipole interactions.
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-24(25-15-17-14-22(29-26-17)16-8-2-1-3-9-16)23-18-10-4-6-12-20(18)28-21-13-7-5-11-19(21)23/h1-14,23H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUQXQZAPAAKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the xanthene moiety. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, which is then reacted with a xanthene derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule .
Scientific Research Applications
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for drug development and other biomedical research.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with biological molecules, potentially inhibiting or activating certain pathways. The xanthene moiety may contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs: (i) xanthene carboxamides, (ii) 1,2-oxazole derivatives, and (iii) compounds with hybrid heterocyclic systems.
Xanthene Carboxamide Derivatives
*Calculated based on molecular formula C22H18N4O3 from .
Key Observations :
- Substitution on the heterocyclic ring (e.g., phenyl vs. methyl) significantly alters lipophilicity and steric bulk. The phenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to smaller substituents .
1,2-Oxazole-Containing Analogues
Key Observations :
- The 5-phenyl substitution on 1,2-oxazole (as in 4b) enhances inhibitory activity against xanthine oxidase compared to methyl groups (4a), likely due to improved hydrophobic interactions .
- Replacing the purine core (4b) with xanthene (target compound) may shift target specificity, as xanthene’s planar structure favors intercalation or protein surface binding .
Hybrid Heterocyclic Systems
Key Observations :
Data Table: Physicochemical Properties of Selected Compounds
*Predicted using XLogP3 . †Estimated via analogy to phenyl-substituted oxazoles .
Biological Activity
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-9H-xanthene-9-carboxamide is a compound that integrates oxazole and xanthene structures, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
1. Structural Characteristics
The compound features:
- Oxazole Ring : Known for its biological activity, often involved in drug development.
- Xanthene Moiety : Associated with fluorescent properties, enhancing its utility in imaging and sensing technologies.
2. Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions.
- Attachment to the Xanthene Backbone : The oxazole is then linked to a xanthene derivative under controlled conditions.
Table 1: Key Synthetic Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Catalysts (e.g., metal catalysts), controlled temperature |
| 2 | Coupling | Solvents and temperature optimization for yield |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The oxazole ring may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, potentially altering signaling pathways.
3.2 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : The compound demonstrated cytotoxicity against several cancer cell lines, including breast and pancreatic cancer cells.
Table 2: Cytotoxicity Data
Case Study 1: Antitumor Activity
In a study examining the effects of various derivatives of xanthene compounds, this compound exhibited significant inhibition of tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Fluorescent Properties
The compound's xanthene structure provides inherent fluorescence, making it suitable for applications in bioimaging. Studies have shown that it can be used as a fluorescent probe for tracking cellular processes.
5. Applications in Medicine
Given its promising biological activity, this compound is being explored for:
- Drug Development : As a potential lead compound for anticancer therapies.
- Diagnostic Tools : Utilizing its fluorescent properties for imaging applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
